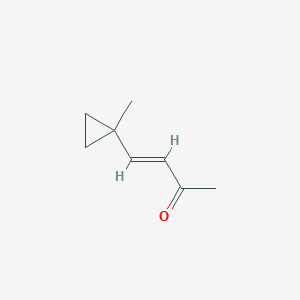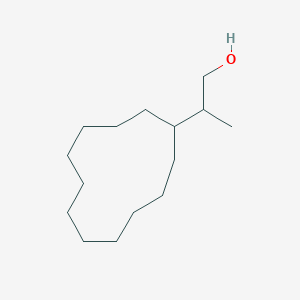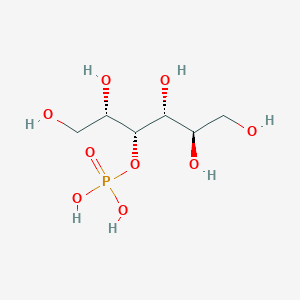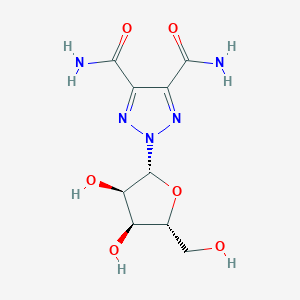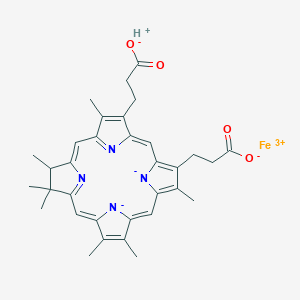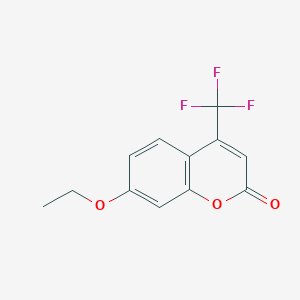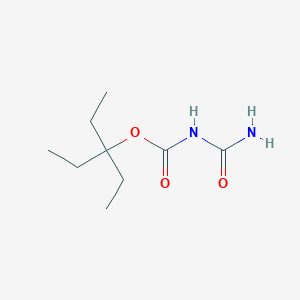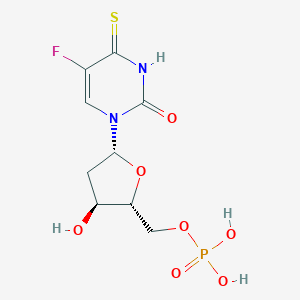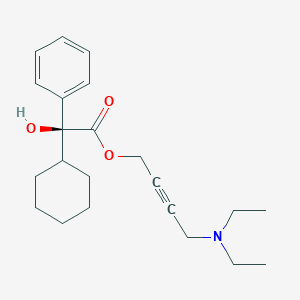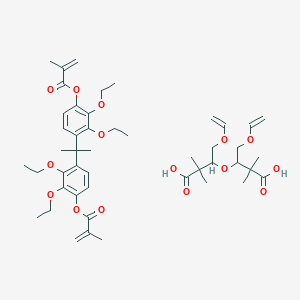
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a carbamothioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. A catalytic route using copper has been developed for the preparation of carbamothioate derivatives . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with nucleic acid synthesis and protein function.
類似化合物との比較
Similar Compounds
- S-Methyl (6-methoxy-2-pyridinyl)carbamothioate
- S-Methyl (6-methoxy-4-pyridinyl)carbamothioate
- S-Methyl (6-methoxy-5-pyridinyl)carbamothioate
Uniqueness
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug discovery.
特性
CAS番号 |
120098-35-3 |
|---|---|
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC名 |
S-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7-4-3-6(5-9-7)10-8(11)13-2/h3-5H,1-2H3,(H,10,11) |
InChIキー |
FRKIRYTZXVJYEL-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)SC |
正規SMILES |
COC1=NC=C(C=C1)NC(=O)SC |
同義語 |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, S-methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
